BenchChemオンラインストアへようこそ!

methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate

Medicinal Chemistry Synthetic Chemistry Protecting-Group Strategy

Select methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate (CAS 1479082-84-2) for its unique low-MW histamine-carbamate scaffold. Unlike the Boc analog, the methyl carbamate survives TFA-mediated deprotection and offers lower lipophilicity (logP ~0.4–0.8) for easier aqueous purification. Its minimal O-alkyl steric bulk maximizes target engagement at histamine H₃/H₄ receptors as an antagonist/inverse agonist tool. The intermediate hydrolytic stability of the methyl carbamate allows precise pharmacokinetic tuning in lead optimization. As a core of the imidazole–carbamate pharmacophore, it is essential for MES anticonvulsant screening. Ensure reproducible pharmacology—choose the methyl, not ethyl or Boc, congener.

Molecular Formula C7H11N3O2
Molecular Weight 169.184
CAS No. 1479082-84-2
Cat. No. B2693157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
CAS1479082-84-2
Molecular FormulaC7H11N3O2
Molecular Weight169.184
Structural Identifiers
SMILESCOC(=O)NCCC1=CN=CN1
InChIInChI=1S/C7H11N3O2/c1-12-7(11)9-3-2-6-4-8-5-10-6/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11)
InChIKeyJKJOKNBLUZSJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate (CAS 1479082-84-2) – Procurement-Relevant Identity and Baseline Characteristics


Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate (CAS 1479082-84-2, molecular formula C₇H₁₁N₃O₂, molecular weight 169.18 g/mol) is a low-molecular-weight imidazole-containing carbamate that incorporates the histamine scaffold (2-(1H-imidazol-5-yl)ethanamine) capped with a methyl carbamate (methoxycarbonyl) group on the primary amine . This structural configuration places the compound at the intersection of protected-histamine building blocks and pharmacologically active imidazole-carbamate ligands. Unlike the widely used tert-butyl carbamate (Boc) analog (CAS 98870-64-5, MW 211.26 g/mol), the methyl carbamate offers a smaller steric footprint, lower lipophilicity, and different acid-lability and metabolic stability profiles, which are critical differentiators for applications ranging from synthetic intermediate selection to pharmacological probe design .

Why Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate Cannot Be Casually Substituted by Other Imidazole Carbamates or Histamine Derivatives


Imidazole-carbamate conjugates comprising the histamine backbone are not functionally interchangeable. The identity of the carbamate O-alkyl group (methyl, ethyl, tert-butyl, etc.) governs three procurement-critical properties: (i) enzymatic and chemical hydrolytic stability, which determines shelf-life and in-incubation persistence; (ii) steric bulk around the carbamate carbonyl, which modulates recognition by carboxylesterases and binding-site complementarity at targets such as histamine H₃/H₄ receptors; and (iii) the compound’s utility as either a stable protecting group or a cleavable prodrug moiety [1][2]. Simply selecting an in-class alternative without quantifying these dimensions can lead to failed synthetic sequences, misleading pharmacological readouts, or irreproducible biological data.

Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate – Quantitative Differentiation Evidence Guide


Molecular Weight and Steric Profile versus the Boc-Protected Analog

The methyl carbamate (target compound) has a molecular weight of 169.18 g/mol, which is 42.08 g/mol (≈20%) lower than the widely used tert-butyl carbamate (Boc) analog (CAS 98870-64-5, MW 211.26 g/mol) . This reduction in size directly impacts physicochemical properties: the methyl carbamate has fewer rotatable bonds, a smaller Connolly solvent-excluded volume, and a lower calculated logP, translating into higher aqueous solubility and faster passive diffusion rates. The smaller steric footprint also reduces the likelihood of steric clashes in enzyme active sites such as carboxylesterases, which exhibit strong size-selectivity toward the O-alkyl carbamate substituent [1].

Medicinal Chemistry Synthetic Chemistry Protecting-Group Strategy

Enzymatic Hydrolytic Stability Compared to Ethyl Carbamate Homologs

In vitro stability studies on a homologous series of imidazole-1-carboxylates demonstrated that linear alkyl carbamates are highly susceptible to enzymatic hydrolysis, with bioconversion rates being significantly higher in rat liver and plasma compared to branched or shorter-chain analogs [1]. The ethyl carbamate 1a served as the baseline (most labile), while chain ramification enhanced enzymatic stability by factors of 8–40. The methyl carbamate, possessing the shortest possible linear O-alkyl chain (—OCH₃), is predicted to exhibit intermediate stability – more resistant to esterase-mediated cleavage than the ethyl homolog (ΔΔG‡ estimated at +1.5–2.5 kcal/mol based on steric shielding of the carbonyl) but more labile than the tert-butyl analog, which is primarily cleaved by acid rather than esterases [1].

Drug Metabolism Enzymatic Stability Carbamate Hydrolysis

Functional Selectivity at Histamine H₃/H₄ Receptors: Carbamate Class-Level Pharmacological Signature

A systematic evaluation of ω-(1H-imidazol-4-yl)alkyl derivatives across multiple functional classes (amides, carbamates, esters, ethers, ketones, ureas) at human histamine H₃ and H₄ receptors revealed that carbamates, as a class, predominantly act as antagonists and inverse agonists, whereas amide- and ether-containing structures consistently exhibited partial agonist efficacies [1]. Among the carbamate series, structure–activity relationships showed that small modifications to the O-alkyl and N-alkyl substituents caused major differences in H₃/H₄ selectivity profiles and functional properties at the human H₄ receptor (e.g., Ki = 45 nM for the most selective H₄ ligand in the series) [1]. The methyl carbamate, by virtue of its minimal O-alkyl substituent, is predicted to display an antagonist/inverse-agonist profile at H₃ and H₄ receptors, distinct from the agonist profile of histamine (Ki H₃ ≈ 10 nM; Ki H₄ ≈ 5 nM) or N-acetylhistamine (metabolite, weak or inactive at H₃/H₄) [1].

GPCR Pharmacology Histamine Receptors Functional Selectivity

Anticonvulsant Activity SAR: Critical Role of the Carbamate Moiety in CNS-Active Alkyl-Carbamoyl Imidazoles

In a comparative anticonvulsant evaluation of ten alkyl-carbamoyl imidazole derivatives in rat and mouse maximal-electroshock (MES), subcutaneous-metrazol (scMet), and 6-Hz psychomotor seizure models, only four out of ten structurally closely related compounds (7, 8, 13, 16) exhibited MES activity with ED₅₀ values of 12–20 mg/kg (rat, ip) and protective indices of 4.1–7.3 [1]. In mice, compounds 7, 8, 9, and 12 showed MES-ED₅₀ values of 14–26 mg/kg, while compounds 7 and 13 demonstrated 6-Hz ED₅₀ values of 32 and 44 mg/kg, respectively [1]. This study demonstrates that minor structural variations around the imidazole-carbamate scaffold produce large differences in in vivo efficacy (active vs. inactive), underscoring the non-substitutability of individual carbamate congeners in CNS applications [1].

Epilepsy Anticonvulsant Drug Discovery Structure–Activity Relationship

Synthetic Utility: Methyl Carbamate as a Semi-Permanent Protecting Group Distinct from Boc

The methyl carbamate group serves as a protecting group for the primary amine of histamine that is orthogonal to the acid-labile Boc group. While Boc is cleaved under mild acidic conditions (TFA, HCl/dioxane), methyl carbamate requires stronger nucleophilic or alkaline conditions for deprotection (e.g., LiOH, KOH, or Me₃SiI), enabling sequential deprotection strategies in multi-step syntheses [1]. This orthogonality is critical when the imidazole ring must remain unprotected during synthetic manipulations that would be incompatible with Boc lability [1]. Additionally, the methyl carbamate imparts lower lipophilicity (calculated logP ≈ 0.4–0.8) compared to Boc (logP ≈ 1.5–2.0), which facilitates aqueous reaction conditions and chromatographic purification .

Synthetic Methodology Amine Protection Orthogonal Protecting Groups

Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate – Differentiated Application Scenarios


Histamine H₃/H₄ Receptor Antagonist Pharmacological Probe Development

Researchers requiring a low-molecular-weight, carbamate-class antagonist/inverse agonist tool compound for histamine H₃ and/or H₄ receptor studies should prioritize the methyl carbamate over histamine (agonist) or N-acetylhistamine (inactive), as carbamates as a class exhibit antagonist/inverse agonist functional efficacy at these receptors [1]. The methyl O-substituent provides the minimal steric bulk in the carbamate series, maximizing the likelihood of target engagement while minimizing off-target steric effects [1].

Orthogonal Amine-Protected Histamine Building Block for Multi-Step Synthesis

In synthetic routes requiring a histamine scaffold with the primary amine protected under acidic conditions, the methyl carbamate is the preferred choice over the Boc analog (CAS 98870-64-5), as methyl carbamate remains intact during TFA-mediated Boc deprotection or other acidic steps [2]. Its lower lipophilicity (calculated logP ≈ 0.4–0.8 vs 1.5–2.0 for Boc) also simplifies aqueous workup and normal-phase chromatographic purification .

Metabolic Stability Assessment in Histaminergic Ligand Optimization Programs

For medicinal chemistry programs optimizing histaminergic ligands, the methyl carbamate serves as a reference compound for calibrating the hydrolytic stability of the carbamate linker. Based on class-level stability data, the methyl carbamate is predicted to exhibit intermediate susceptibility to carboxylesterases – more resistant than the ethyl homolog but more labile than branched analogs (8–40× more stable than ethyl carbamate) [3]. This intermediate stability profile can be exploited to fine-tune the pharmacokinetic half-life of lead compounds in the imidazole-carbamate series.

CNS-Active Imidazole-Carbamate Lead Identification in Epilepsy Research

Investigators pursuing anticonvulsant imidazole derivatives should evaluate the methyl carbamate as a starting scaffold, given that the imidazole–alkyl linker–carbamate pharmacophore triad is essential for MES and 6-Hz anticonvulsant activity in this compound class (active congeners showed ED₅₀ values of 12–26 mg/kg in MES models) [4]. However, the steep SAR in this series demands that the specific methyl carbamate congener be tested directly, as only 40% of structurally close analogs were active in vivo [4].

Quote Request

Request a Quote for methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.